molecular formula C19H17N3O B11438381 2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438381
M. Wt: 303.4 g/mol
InChI Key: ONWUANLEZABPOT-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the multicomponent reaction conditions to achieve high yields and purity, potentially using continuous flow reactors for scalability.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that similar compounds can fit into active sites of enzymes, suggesting a similar mechanism for this compound .

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3O/c1-13-5-8-15(9-6-13)20-19-18(16-4-3-11-23-16)21-17-10-7-14(2)12-22(17)19/h3-12,20H,1-2H3

InChI Key

ONWUANLEZABPOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CO4

Origin of Product

United States

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